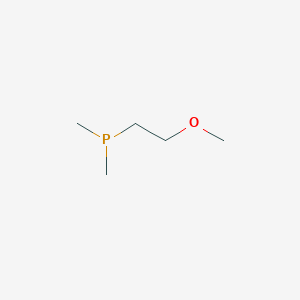
(2-Methoxyethyl)(dimethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)(dimethyl)phosphane is an organophosphorus compound with the molecular formula C5H13OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups: two methyl groups and one 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(dimethyl)phosphane typically involves the reaction of dimethylphosphine with 2-methoxyethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
(CH3)2PH+CH3OCH2CH2Cl→(CH3)2PCH2CH2OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(dimethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is (2-Methoxyethyl)(dimethyl)phosphine oxide.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives of the phosphine.
Scientific Research Applications
(2-Methoxyethyl)(dimethyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to donate electron density to metal centers makes it valuable in the formation of metal-phosphine complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, particularly those involving phosphorus-containing functional groups.
Medicine: Research into phosphine derivatives includes their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methoxyethyl)(dimethyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates to metal centers in catalytic processes, facilitating various chemical transformations. The phosphorus atom in the compound donates electron density to the metal, stabilizing the metal-ligand complex and enabling catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)diphenylphosphine
- (2-Methoxyethyl)diethylphosphine
- (2-Methoxyethyl)dimethylphosphine oxide
Uniqueness
(2-Methoxyethyl)(dimethyl)phosphane is unique due to its specific combination of a 2-methoxyethyl group and two methyl groups attached to the phosphorus atom. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in catalysis and organic synthesis that may not be achievable with other phosphines.
Properties
CAS No. |
144533-35-7 |
|---|---|
Molecular Formula |
C5H13OP |
Molecular Weight |
120.13 g/mol |
IUPAC Name |
2-methoxyethyl(dimethyl)phosphane |
InChI |
InChI=1S/C5H13OP/c1-6-4-5-7(2)3/h4-5H2,1-3H3 |
InChI Key |
RYLKDKHFCDYHDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCP(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















